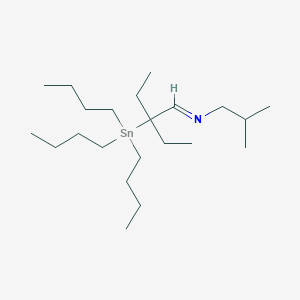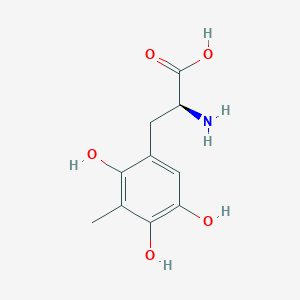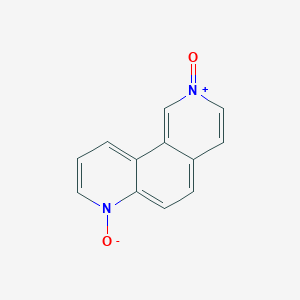
2,7-Phenanthroline, 2,7-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Phenanthroline, 2,7-dioxide is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are known for their rigid planar structures and their ability to act as chelating ligands, forming stable complexes with various metal ions . This compound is of significant interest in coordination chemistry and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Phenanthroline, 2,7-dioxide typically involves the oxidation of 2,7-phenanthroline. One common method is the reaction of 2,7-phenanthroline with an oxidizing agent such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of environmentally friendly oxidizing agents and solvents is also being explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Phenanthroline, 2,7-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can revert the compound back to its parent phenanthroline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various phenanthroline oxides, while substitution reactions can yield a wide range of functionalized phenanthroline derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,7-Phenanthroline, 2,7-dioxide involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical pathways. For example, in biological systems, it can inhibit metalloenzymes by binding to their active sites, thereby blocking their activity . This property is particularly useful in the development of metal-based drugs for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A widely studied ligand in coordination chemistry, known for its strong binding affinity to metal ions.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with similar chelating properties but different steric and electronic effects due to the presence of methyl groups.
Uniqueness
2,7-Phenanthroline, 2,7-dioxide is unique due to its specific oxidation state and the position of the oxygen atoms on the phenanthroline ring. This configuration imparts distinct chemical and physical properties, such as increased electron density and altered coordination behavior, making it suitable for specialized applications in catalysis and material science .
Propriétés
Numéro CAS |
61564-20-3 |
|---|---|
Formule moléculaire |
C12H8N2O2 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
7-oxido-2,7-phenanthrolin-2-ium 2-oxide |
InChI |
InChI=1S/C12H8N2O2/c15-13-7-5-9-3-4-12-10(11(9)8-13)2-1-6-14(12)16/h1-8H |
Clé InChI |
IPCFMXZBNKOMOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C2=CC=C3C=C[N+](=O)C=C3C2=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-](/img/structure/B14588334.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
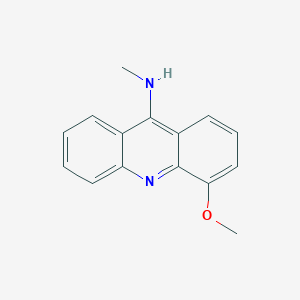
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)

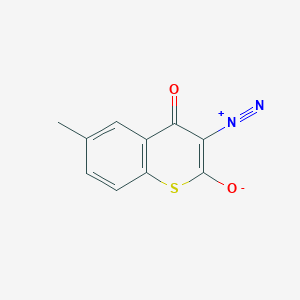
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
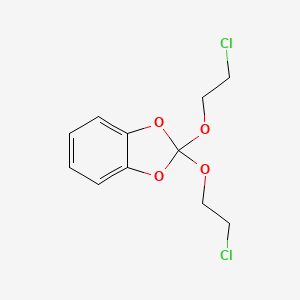
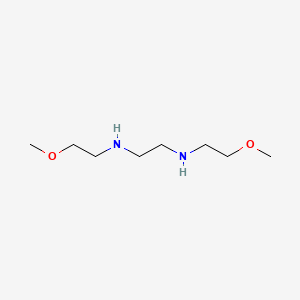
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
